Indo 1 pentapotassium salt
Overview
Description
Synthesis Analysis
The synthesis of Indo 1 and its derivatives, including the pentapotassium salt, involves complex organic reactions. Techniques like palladium-catalyzed reactions have become crucial in the synthesis and functionalization of indoles, showing the versatility and efficiency of modern organic synthesis methods. These methods provide access to a variety of fine chemicals and pharmaceutical intermediates with reduced waste and increased step economy (Cacchi & Fabrizi, 2005).
Molecular Structure Analysis
The molecular structure of Indo 1 Pentapotassium Salt, as with other indole derivatives, is characterized by the presence of a substituted indole nucleus. This nucleus is pivotal in its function as a calcium indicator. Techniques such as NMR, IR, and high-resolution mass spectrometry are often employed to confirm the structure of indole derivatives, ensuring the correct functional groups are present for its intended application (Pugachev et al., 2019).
Chemical Reactions and Properties
Indo 1 Pentapotassium Salt undergoes various chemical reactions based on its indole nucleus. These reactions are influenced by the indole's inherent electrophilicity and nucleophilicity. The "dark-side" of indole chemistry explores its electrophilic reactions, which are less common but crucial for specific synthetic pathways. These properties facilitate the synthesis of complex indole derivatives and their application in various research fields (Bandini, 2013).
Physical Properties Analysis
The physical properties of Indo 1 Pentapotassium Salt, such as solubility, are essential for its application in biological studies. Its pentapotassium salt form significantly enhances its solubility in aqueous solutions, making it ideal for use in physiological experiments to measure cytosolic calcium levels (Darjania, Curvetto, & Delmastro, 1993).
Chemical Properties Analysis
The chemical properties of Indo 1, including its pentapotassium salt form, relate closely to its application as a calcium indicator. Its ability to bind calcium ions and emit fluorescence at different wavelengths makes it invaluable in the study of cellular calcium dynamics. This property is harnessed in experiments measuring intracellular calcium concentrations, providing insights into cellular signaling and function (Hahm & Saunders, 1991).
Scientific Research Applications
Guard Cell Protoplasts of Vicia Faba : Indo 1 pentapotassium salt is used in loading Vicia faba guard cell protoplasts for measuring cytosolic calcium concentration (Darjania, Curvetto, & Delmastro, 1993).
Barley Aleurone Protoplasts : Its application at acidic pH provides a means of measuring cytoplasmic Ca2+ in barley aleurone protoplasts, potentially applicable to other plant cells (Bush & Jones, 1987).
Fluorescent Calcium Probe : Indo-1 is recognized as a tetracarboxylate fluorescent probe commonly used for monitoring intracellular calcium levels (Bancel, Vigo, Salmon, & Viallet, 1990).
Improved Spectral Resolution for Calcium Measurements : The addition of new forms of Indo-1 enhances its capabilities for measuring intracellular free calcium concentrations (Bancel, Salmon, Vigo, & Viallet, 1992).
Calcium-Ion Sensing Under Pressure : Indo-1 is suitable for sensing calcium ions under pressure, exhibiting consistent emission and linear response necessary for dye calibration (Ryan & Urayama, 2012).
Free Calcium Measurement in Cells : It is widely used for measuring intracellular free calcium, [Ca2+]i, through fluorescence emission at different wavelengths (Owen & Shuler, 1989).
Calcium Imaging Techniques : Indo-1 is used for calcium imaging based on both one- or two-photon excitation methods, employing emission wavelength ratios or lifetime imaging techniques (Szmacinski, Gryczynski, & Lakowicz, 1993).
Safety And Hazards
Indo 1 pentapotassium salt is potentially harmful. Prolonged or repeated exposure should be avoided. It should not get in eyes, on skin, or on clothing. After handling, thorough washing is recommended10.
Future Directions
Indo-1 pentapotassium salt is widely used in flow cytometry studies69. It is also used to monitor cytoplasmic Ca2+ transients induced by various physiological and mechanical processes12. Future research may continue to leverage this compound in the study of calcium signaling in cells.
Please note that this information is based on available resources and may not include the most recent findings. Always refer to the most recent literature and safety data sheets for comprehensive and up-to-date information.
properties
IUPAC Name |
pentapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O12.5K/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22;;;;;/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45);;;;;/q;5*+1/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZPRMSXVNDMAN-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26K5N3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421985 | |
Record name | Indo 1 pentapotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70421985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
840.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indo 1 pentapotassium salt | |
CAS RN |
132319-56-3 | |
Record name | Indo 1 pentapotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70421985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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